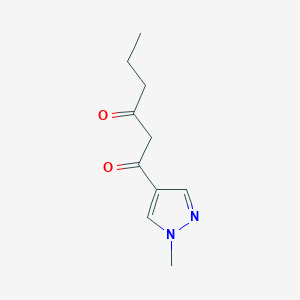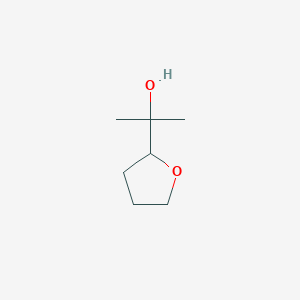
3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride is a fluorinated benzene derivative with the molecular formula C6H4F2O3S and a molecular weight of 194.16.
Métodos De Preparación
The synthesis of 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride typically involves the introduction of a fluorosulfonyl group onto a benzene ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is considered concise and efficient for producing sulfonyl fluorides . The reaction conditions often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Análisis De Reacciones Químicas
3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group on the benzene ring can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Electrophilic Aromatic Substitution: The fluorine and hydroxyl groups on the benzene ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include sulfuryl fluoride, fluorinating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Chemical Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Drug Discovery: Its unique properties make it a valuable intermediate in the synthesis of potential pharmaceutical compounds.
Materials Science: The compound is utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride can be compared with other similar compounds, such as:
- 3-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride
- 3-Fluoro-5-methoxybenzene-1-sulfonyl fluoride
- 3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride
These compounds share similar structural features but differ in the substituents on the benzene ring. The presence of different functional groups can influence their reactivity, stability, and applications. This compound is unique due to its specific combination of fluorine, hydroxyl, and sulfonyl fluoride groups, which confer distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C6H4F2O3S |
|---|---|
Peso molecular |
194.16 g/mol |
Nombre IUPAC |
3-fluoro-5-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4F2O3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H |
Clave InChI |
DGSYGVHIRGHKET-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)S(=O)(=O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


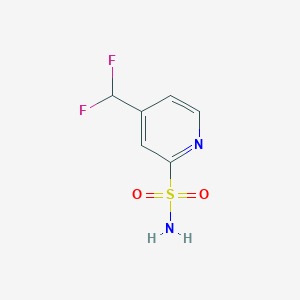

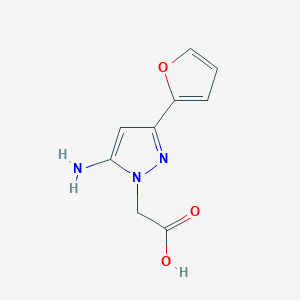
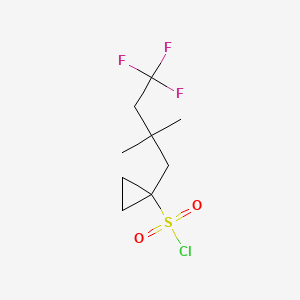
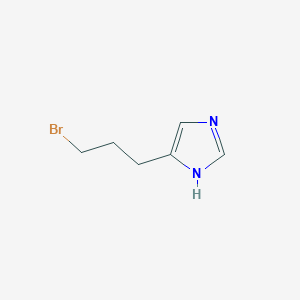
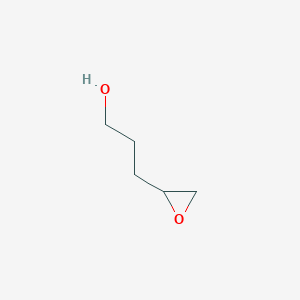


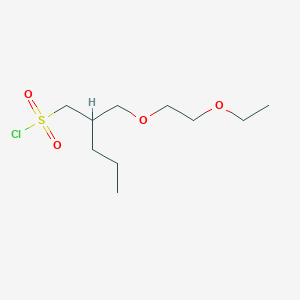
![3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13627746.png)

